N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
Description
N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Properties
IUPAC Name |
N-[3-carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-9-6-7-14(8-10(9)2)16-13(5)27-20(17(16)18(21)24)22-19(25)15-11(3)23-26-12(15)4/h6-8H,1-5H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACAETKCAWTILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)C3=C(ON=C3C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thienyl intermediate: This step involves the synthesis of the thienyl ring, which can be achieved through various methods such as the cyclization of appropriate precursors.
Introduction of the dimethylphenyl group: The dimethylphenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of the isoxazole ring: The isoxazole ring is synthesized through cycloaddition reactions involving nitrile oxides and alkenes.
Coupling of intermediates: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and isoxazole rings, leading to the formation of sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can target the carbamoyl and isoxazole groups, potentially leading to the formation of amines and reduced isoxazole derivatives.
Hydrolysis: The carbamoyl group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles.
Scientific Research Applications
N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites, inhibiting or activating enzymatic activity, or modulating receptor functions. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE can be compared with similar compounds such as:
This compound: This compound shares structural similarities but may differ in the position or type of substituents, leading to variations in chemical reactivity and biological activity.
Other isoxazole derivatives: Compounds with similar isoxazole rings but different substituents can provide insights into the structure-activity relationships and the impact of different functional groups on the compound’s properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
